molecular formula C10H11FN2O2 B3868050 N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide

N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide

Cat. No.: B3868050
M. Wt: 210.20 g/mol
InChI Key: WFEUCVFIMHBKRS-WUXMJOGZSA-N
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Description

N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-). Schiff bases are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, coordination chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-hydroxypropanamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to around 80-90°C for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide involves its interaction with biological targets such as enzymes and receptors. The azomethine group (-C=N-) is crucial for its biological activity, as it can form hydrogen bonds and coordinate with metal ions. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to its antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide is unique due to the presence of the 4-fluorophenyl group, which enhances its biological activity and stability. The hydroxyl group in the propanamide moiety also contributes to its ability to form hydrogen bonds, increasing its interaction with biological targets.

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-7(14)10(15)13-12-6-8-2-4-9(11)5-3-8/h2-7,14H,1H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEUCVFIMHBKRS-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide
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